molecular formula C17H14O4 B2932318 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one CAS No. 116718-51-5

7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one

Cat. No.: B2932318
CAS No.: 116718-51-5
M. Wt: 282.295
InChI Key: OUWFBXWBRBUQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 . It has a molecular weight of 268.27 .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one is represented by the formula C17H14O4 . The InChI code is 1S/C17H14O4/c1-10-14-8-5-12(18)9-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3 .


Physical and Chemical Properties Analysis

7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound has been involved in various chemical reactions, highlighting its potential in synthetic chemistry. For instance, Nicolaides et al. (1996) reported that 7-Methoxyimino-4-methylchromene-2,8-dione reacts with triarylphosphines to yield unexpected 7-arylamino-8-hydroxy-4-methyl-2H-[1]-benzopyran-2-ones and methyl diarylphosphinates in high yields. This reaction showcases the compound's reactivity and potential utility in synthesizing novel organic molecules (Nicolaides, Awad, Litinas, & Malamidou-Xenikaki, 1996).

Antimicrobial Activity

In the realm of biomedical research, compounds structurally related to 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one have demonstrated antimicrobial activities. Wang et al. (2012) isolated polyketides from the solid culture of an endolichenic fungus, showing antifungal activity against Candida albicans and strong activity against Bacillus subtilis, highlighting the potential of such compounds in developing new antimicrobial agents (Wang et al., 2012).

Pharmacological Activity

Further pharmacological evaluations have been conducted on derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one. For instance, Trykowska Konc et al. (2011) synthesized novel O-aminoalkyl substituted 7-hydroxycoumarins, evaluating their antibacterial and anticancer toxicity. The study demonstrates the compound's framework as a versatile backbone for generating pharmacologically active molecules with potential therapeutic applications (Trykowska Konc et al., 2011).

Biological Systems Interaction

The interaction of similar compounds with biological systems offers insights into their potential utility in various applications. Giordano et al. (2012) described the solvatochromic properties of 7-aryl-3-hydroxychromones, which change the orientation of the excited-state dipole moment, leading to superior properties for potential applications in biological imaging and as probes in understanding cellular environments (Giordano et al., 2012).

Safety and Hazards

This compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 . The precautionary statements include P262 - P264 - P280 - P302 + P352 + P310 - P305 + P351 + P338 - P332 + P313 .

Future Directions

Research on coumarin derivatives, including 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one, is ongoing due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing synthetic routes and exploring new pharmacological applications .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-16(19)14(9-21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWFBXWBRBUQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.